molecular formula C21H18F2N6O2S B2401700 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-difluorophenyl)acetamide CAS No. 1242866-20-1

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2401700
CAS No.: 1242866-20-1
M. Wt: 456.47
InChI Key: UJAXYGIQOYEGSM-UHFFFAOYSA-N
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Description

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-difluorophenyl)acetamide features a pyrazole core substituted with:

  • A 5-amino group
  • A 3-(methylsulfanyl) moiety
  • A 1,2,4-oxadiazole ring linked to a 3-methylphenyl group
  • An acetamide side chain attached to a 2,4-difluorophenyl group.

Below, we compare this compound with analogues to highlight structural and functional distinctions.

Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2S/c1-11-4-3-5-12(8-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-15-7-6-13(22)9-14(15)23/h3-9H,10,24H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAXYGIQOYEGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including anti-inflammatory, analgesic, and anticancer properties, as well as its mechanisms of action and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6O2S2C_{22}H_{22}N_{6}O_{2}S_{2} with a molecular weight of approximately 466.58 g/mol. Its structure incorporates several functional groups including an amine, oxadiazole, pyrazole, and difluorophenyl moieties which contribute to its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole often exhibit significant anti-inflammatory properties. The presence of the oxadiazole and pyrazole frameworks in this compound suggests potential efficacy in modulating inflammatory pathways. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models .

2. Analgesic Effects

The analgesic properties of pyrazole derivatives have been well-documented. Compounds similar to This compound may act by blocking pain pathways at the central nervous system level or by inhibiting peripheral pain mediators .

3. Anticancer Potential

The anticancer activity of oxadiazole derivatives is a prominent area of research. These compounds have been shown to inhibit various cancer cell lines by targeting specific enzymes and growth factors such as telomerase and topoisomerase . The structural components of our compound suggest it may similarly interfere with cancer cell proliferation.

The biological activity of This compound is likely mediated through multiple pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation: Similar compounds have been shown to affect gene transcription related to inflammatory responses and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokines
AnalgesicCentral/peripheral pain blockade
AnticancerEnzyme inhibition

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example:

  • Compound Testing: A study showed that certain oxadiazole derivatives exhibited cytotoxicity against L929 cells with varying concentrations leading to increased cell viability in some cases while decreasing it in others .

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
241009279
252006873
295096127

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole and pyrazole scaffolds exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Key Enzymes : Compounds similar to this target molecule have been shown to inhibit telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication.
  • Induction of Apoptosis : In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents.
StudyCell Lines TestedPercent Growth Inhibition
Study ASNB-1986.61%
Study BOVCAR-885.26%
Study CNCI-H4075.99%

Anti-inflammatory Effects

The pyrazole moiety is linked to anti-inflammatory activity:

  • Cytokine Production Inhibition : Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
  • Clinical Relevance : This activity positions these compounds as potential candidates for treating conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

The structural components suggest potential antimicrobial effects:

  • Effectiveness Against Bacteria : Similar oxadiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Mechanism of Action : The antimicrobial action is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that mirror those used for other pyrazole and oxadiazole derivatives. Understanding the SAR is critical for optimizing biological activity:

Functional GroupActivityNotes
OxadiazoleAnticancerInhibits tumor growth
PyrazoleAnti-inflammatoryReduces cytokine production
AcetamideSolubilityEnhances bioavailability

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Anticancer Activity Study :
    • A derivative similar to this compound was tested against multiple cancer cell lines, demonstrating substantial growth inhibition rates (up to 86%) across different types.
  • Anti-inflammatory Mechanism Exploration :
    • Molecular docking studies suggested that pyrazole derivatives could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.
  • Antimicrobial Efficacy Testing :
    • A study showed that oxadiazole derivatives exhibited significant antimicrobial activity against MRSA, indicating their potential as therapeutic agents in infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents

Compound A : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide
  • Key Differences :
    • Oxadiazole substituent : 4-Methoxyphenyl (electron-donating) vs. 3-methylphenyl (moderately electron-donating).
    • Acetamide aryl group : 2-Chloro-4-methylphenyl (chlorinated/methylated) vs. 2,4-difluorophenyl (fluorinated).
  • Inferred Effects :
    • The methoxy group may enhance solubility but reduce metabolic stability compared to the methyl group.
    • Fluorinated aryl groups often improve bioavailability and target binding due to increased electronegativity and lipophilicity.
Compound B : BI 665915 (Oxadiazole-containing FLAP Inhibitor)
  • Structure : Features a pyrazole-oxadiazole core but with a pyrimidinyl-phenyl group and cyclopropylethyl substituents.
  • Key Differences :
    • Functional groups : Lacks the methylsulfanyl group but includes a pyrimidine ring for enhanced π-π stacking.
    • Activity : Reported IC₅₀ < 10 nM for FLAP binding, suggesting that bulky oxadiazole substituents improve potency.

Analogues with Varied Sulfanyl Groups

Compound C : 5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine Derivatives
  • Structure : Triazole core with alkylsulfanyl groups (e.g., methyl, ethyl).
  • Key Differences :
    • Core heterocycle : Triazole vs. pyrazole. Triazoles generally exhibit higher metabolic stability.
    • Sulfanyl group : Methylsulfanyl in the target compound vs. longer alkyl chains in triazoles. Shorter chains may reduce steric hindrance.

Acetamide-Modified Analogues

Compound D : N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
  • Key Differences :
    • Acetamide group : 3-Chloro-4-fluorophenyl vs. 2,4-difluorophenyl.
    • Heterocycle : Triazole-pyridine vs. pyrazole-oxadiazole.
  • Inferred Effects : Fluorinated aryl groups in the target compound may enhance binding to hydrophobic pockets compared to chloro-fluorinated variants.

Comparative Data Tables

Table 1: Substituent Effects on Oxadiazole-Containing Compounds

Compound Oxadiazole Substituent Acetamide Aryl Group Key Activity/Property
Target Compound 3-Methylphenyl 2,4-Difluorophenyl Hypothetical: Enhanced lipophilicity
Compound A 4-Methoxyphenyl 2-Chloro-4-methylphenyl Potential solubility improvement
BI 665915 Pyrimidinyl-phenyl Cyclopropylethyl IC₅₀ < 10 nM (FLAP binding)

Table 2: Pharmacokinetic and Structural Comparisons

Compound Core Heterocycle Sulfanyl Group Metabolic Stability Inference
Target Compound Pyrazole Methylsulfanyl Moderate (shorter chain)
Compound C Triazole Ethylsulfanyl High (longer chain)
Compound D Triazole None Variable (depends on substituents)

Key Findings and Implications

Oxadiazole Substituents : Bulky or electron-rich groups (e.g., 4-methoxyphenyl) may improve solubility but reduce target affinity compared to compact groups like 3-methylphenyl .

Fluorinated Aryl Groups : The 2,4-difluorophenyl moiety in the target compound likely enhances binding to hydrophobic enzyme pockets compared to chlorinated or methylated analogues .

Methylsulfanyl Group : This moiety balances lipophilicity and metabolic stability, contrasting with triazole derivatives that prioritize enzymatic resistance .

Q & A

Q. Advanced

  • Enzyme Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
  • Cellular Imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) track subcellular localization .
  • Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathways (e.g., apoptosis, cell cycle) perturbed by the compound .

How can computational methods enhance the study of this compound?

Q. Advanced

  • Molecular Docking : Predict binding poses with homology models of target proteins (e.g., using AutoDock Vina). Focus on interactions between the oxadiazole ring and catalytic lysine residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize durable interactions .
  • QSAR Models : Train models on analogs (e.g., from PubChem) to predict toxicity or bioavailability .

What strategies improve the compound’s solubility and pharmacokinetic profile?

Q. Advanced

  • Salt Formation : Co-crystallize with succinic acid or lysine to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) for delayed release .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to prolong half-life and reduce off-target effects .

How should researchers design experiments to assess metabolic stability?

Q. Advanced

  • Liver Microsome Assays : Incubate with human or rat microsomes, and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Identify metabolic pathways using recombinant CYP isoforms (e.g., 3A4, 2D6) .
  • Stable Isotope Tracing : 13C^{13}C-label the methylsulfanyl group to track metabolite formation .

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